molecular formula C24H23ClN6O2 B2972610 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-65-2

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2972610
CAS No.: 863019-65-2
M. Wt: 462.94
InChI Key: UNKWHURPQAXGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C24H23ClN6O2 and its molecular weight is 462.94. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

One key area of application is the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, studies on the synthesis of pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives show the versatility of heterocyclic chemistry in creating novel compounds with potential antimicrobial activities (El-Agrody et al., 2001). Such studies underscore the importance of heterocyclic compounds in medicinal chemistry and their broad applicability in creating new therapeutic agents.

Antimicrobial Activity

Another significant area of research is the investigation of the antimicrobial properties of novel compounds. Various studies have synthesized and evaluated the antimicrobial activities of new heterocyclic derivatives, highlighting their potential as antimicrobial agents. For example, novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a range of bacteria and fungi, showing promising results (Abu‐Hashem & El‐Shazly, 2019). These findings contribute to the ongoing search for new antimicrobial agents to combat resistant strains of microorganisms.

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between synthesized compounds and biological targets. Research on pyridine and fused pyridine derivatives, for example, involved molecular docking screenings towards specific proteins, revealing moderate to good binding energies. This approach helps in predicting the biological activity of new compounds and guides the design of molecules with enhanced therapeutic potential (Flefel et al., 2018).

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O2/c25-19-7-4-8-20(14-19)31-23-22(27-28-31)24(33)30(16-26-23)15-21(32)29-11-9-18(10-12-29)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKWHURPQAXGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.